Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a benzoate ester derivative featuring a 1,4-oxathiin ring system substituted with a phenyl group and a sulfone (dioxido) moiety. The compound’s structure integrates a benzoate ester core linked via an amide bond to a 3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl group, which is further modified by sulfonation at the sulfur atom.
Synthetic routes for analogous benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) involve nucleophilic substitution reactions using sodium hydride in DMF, followed by coupling with heterocyclic precursors .
Properties
Molecular Formula |
C19H17NO6S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO6S/c1-25-19(22)14-9-5-6-10-15(14)20-18(21)16-17(13-7-3-2-4-8-13)27(23,24)12-11-26-16/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
TXMZDTCHAPFKJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the 1,4-oxathiin ring, which is then functionalized with a phenyl group. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Functional Group Variations
The target compound’s 1,4-oxathiin ring with a sulfone group distinguishes it from other benzoate-based derivatives. Key comparisons include:
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structural Differences :
- Core Heterocycle: Sulfonylureas (e.g., metsulfuron methyl ester) feature a 1,3,5-triazine ring, whereas the target compound uses a 1,4-oxathiin ring .
- Linkage: Sulfonylureas employ a sulfonylurea bridge (–SO₂–NH–CO–NH–), while the target compound has a sulfonamide (–SO₂–NH–CO–) linked to the benzoate ester.
- Applications : Sulfonylureas are potent herbicides inhibiting acetolactate synthase (ALS). The target compound’s bioactivity remains unconfirmed but may share mechanistic parallels due to sulfone/amide motifs .
Thiadiazole and Benzoxathiine Derivatives
- Example: 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) and 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) . Heterocycle: Thiadiazole (3d) vs. benzoxathiine (4b) vs. oxathiin-sulfone (target). Functional Groups: Thiadiazole derivatives lack sulfone groups but share phenoxy substituents. Elemental Analysis: Compound 3d (C₁₅H₁₂N₂OS) shows C 67.24%, H 4.80%, N 10.17%, contrasting with the target’s hypothetical formula (C₁₉H₁₇NO₆S; calculated) .
Data Table: Structural and Analytical Comparison
*Hypothetical formula based on structural analysis.
Research Findings and Implications
Structural Confirmation and Analytical Techniques
While direct crystallographic data for the target compound is unavailable, tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are widely used to resolve similar heterocyclic structures . Elemental analysis protocols, as applied to compound 3d (C 67.24%, H 4.80%, N 10.17%), validate purity and stoichiometry in oxathiin derivatives .
Potential Bioactivity
The sulfone and amide groups in the target compound may confer herbicidal or antifungal activity, analogous to sulfonylureas. However, the absence of a triazine ring—critical for ALS inhibition—suggests divergent mechanisms .
Biological Activity
Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including an oxathiin ring and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. It features an oxathiin moiety which is known for its diverse chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Structural Features | Oxathiin ring, methyl ester group, amide linkage |
Mechanisms of Biological Activity
Research indicates that compounds containing oxathiin structures may exhibit significant biological activities such as:
- Antimicrobial Properties : The presence of the oxathiin ring suggests potential activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth.
- Antifungal Activity : Oxathiin derivatives have been explored as antifungal agents due to their ability to disrupt fungal cell wall synthesis.
- Inhibitory Effects on Enzymes : The carbonyl and dioxido functionalities may interact with specific enzymes, potentially leading to inhibition of critical metabolic pathways in target organisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that related oxathiin compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity and inhibition of protein synthesis.
- Fungicidal Action : Another research highlighted the fungicidal properties of similar oxathiin derivatives against Candida albicans, suggesting that these compounds could serve as potential antifungal agents in clinical settings.
- Enzyme Inhibition : Investigations into enzyme interactions revealed that certain derivatives could inhibit key enzymes involved in metabolic pathways, which may lead to decreased cell proliferation in cancerous cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-y)carbonyl]amino}benzoate, a comparison with other structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Carboxin | Dihydrooxathiin | Antifungal | First developed as a fungicide |
| Thiamethoxam | Thiazole ring | Insecticide | Broad-spectrum insecticidal activity |
| Oxathiozone | Oxathiin derivative | Antimicrobial | Known for specific action against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
